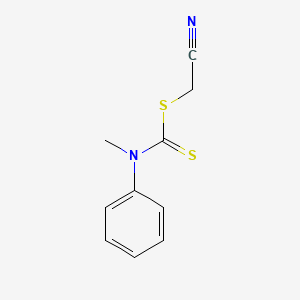

Cyanomethyl methyl(phenyl)carbamodithioate

Description

Properties

IUPAC Name |

cyanomethyl N-methyl-N-phenylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S2/c1-12(10(13)14-8-7-11)9-5-3-2-4-6-9/h2-6H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYACMHCOSCVNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=S)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337818 | |

| Record name | Cyanomethyl N-methyl-N-phenylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76926-16-4 | |

| Record name | Cyanomethyl N-methyl-N-phenylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76926-16-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanomethyl methyl(phenyl)carbamodithioate can be synthesized through a reaction involving cyanomethyl chloride and methyl(phenyl)carbamodithioate under controlled conditions . The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the desired product . The reaction is carried out at room temperature and monitored using High-Performance Liquid Chromatography (HPLC) to ensure the purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl methyl(phenyl)carbamodithioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

RAFT Polymerization

CMPCD is primarily utilized as a chain transfer agent in RAFT polymerization, a method that allows for the controlled synthesis of polymers with specific molecular weights and architectures. This process is particularly advantageous because it enables the production of polymers with low polydispersity indices (PDIs), which are crucial for ensuring uniform properties in polymer materials.

CMPCD has also been employed in the synthesis of functionalized polymers. By incorporating specific monomers into the polymer backbone using CMPCD, researchers can create materials with tailored properties for niche applications.

Case Study: Acrylic Copolymers

Acrylic copolymers synthesized using CMPCD have shown promise in various applications, including coatings and adhesives. The ability to install specific chemical handles at defined positions within the polymer structure allows for further functionalization and enhances compatibility with other materials .

Environmental and Safety Considerations

While CMPCD is effective in polymerization processes, it is important to note its safety profile. The compound may cause allergic skin reactions and is irritating to mucous membranes . Therefore, appropriate safety measures should be taken when handling CMPCD in laboratory settings.

Mechanism of Action

The mechanism of action of cyanomethyl methyl(phenyl)carbamodithioate involves its role as a chain transfer agent in RAFT polymerization . It facilitates the reversible addition and fragmentation of growing polymer chains, allowing for controlled polymer growth . The molecular targets and pathways involved include the formation of intermediate radicals and the stabilization of these radicals through the dithiocarbamate group .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

- Methyl (4-(benzo[d]oxazol-2-yl)phenyl) carbamodithioate: This derivative, synthesized by reacting the thio-methyl group with amines, exhibits antibacterial activity.

- Methyl 4-(1H-benzo[d]imidazol-2-yl)phenyl carbamodithioate : Modified with a benzimidazole group, this compound demonstrates antifungal and antibacterial properties, highlighting the role of heterocyclic substituents in biological applications .

- Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamodithioate: An impurity in the anticancer drug Enzalutamide, this analog features electron-withdrawing groups (cyano and trifluoromethyl), altering its electronic profile and rendering it pharmacologically relevant .

Alkyl vs. Aryl Modifications

- Sodium acetyl(phenyl)carbamodithioate: Acylated derivatives of this compound form thioanhydrides, which are intermediates in synthesizing bioactive thioangirides. The acetyl group increases electrophilicity, contrasting with Cyanomethyl methyl(phenyl)carbamodithioate’s cyano group, which stabilizes radicals in RAFT polymerization .

Performance in Polymerization Reactions

RAFT Agent Efficiency

This compound outperforms other chain transfer agents (CTAs) in vinyl chloride polymerization:

Functional Group Integrity

This compound preserves functional group integrity in PVC, as confirmed by ¹H NMR and MALDI-TOF-MS. This contrasts with conventional free-radical polymerization, which introduces allyl and tertiary chloride defects .

Biological Activity

Cyanomethyl methyl(phenyl)carbamodithioate (CMPCD), with the molecular formula C10H10N2S2 and a molecular weight of 222.33 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of polymer chemistry and medicinal applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily recognized as a RAFT (Reversible Addition-Fragmentation Chain Transfer) agent, facilitating controlled radical polymerization processes. Its ability to interact with various biomolecules positions it as a candidate for further pharmacological exploration due to its potential antimicrobial and anticancer properties.

Target Interactions

CMPCD operates through reversible addition-fragmentation chain transfer, allowing it to mediate polymer chain growth effectively. This mechanism involves the following key interactions:

- Biochemical Pathways : The compound engages in biochemical pathways that modulate cellular functions, influencing cell signaling, gene expression, and metabolic processes .

- Cellular Effects : Research indicates that CMPCD can alter cellular metabolism and signaling pathways, potentially leading to changes in gene expression and cellular responses.

Antimicrobial Properties

Studies have indicated that CMPCD exhibits antimicrobial activity, suggesting its potential use in developing new antimicrobial agents. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic functions within microbial cells.

Anticancer Activity

Research has shown that CMPCD may possess anticancer properties by modulating various biochemical pathways involved in cancer cell proliferation and survival. In vitro studies have demonstrated its efficacy against different cancer cell lines, indicating a need for further investigation into its therapeutic potential .

Case Studies and Research Findings

A selection of studies highlights the biological activity of CMPCD:

- Polymeric Drug Delivery Systems : CMPCD has been explored as part of macromolecular prodrugs for antiviral agents like ribavirin. The polymer backbone significantly influences the drug's delivery efficiency and therapeutic efficacy against viral infections such as HCV and influenza .

- Controlled Polymerization Studies : In RAFT polymerization experiments, CMPCD demonstrated effective control over molecular weight distribution and polydispersity index (PDI), which is crucial for producing high-quality polymers for biomedical applications .

- Toxicity Assessments : Evaluations of the toxicity profiles of polymers synthesized using CMPCD revealed promising results, indicating low cytotoxicity while maintaining antiviral activity. This balance is essential for developing safe therapeutic agents .

Comparative Analysis of Related Compounds

To better understand CMPCD's unique properties, a comparison with related compounds is provided in the table below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | RAFT Efficiency |

|---|---|---|---|

| This compound | Yes | Yes | High |

| 2-Cyano-2-propylbenzodithioate | Moderate | Low | Moderate |

| Methyl(Phenyl)Carbamodithioic Acid | Yes | Moderate | Low |

Q & A

Q. How to validate the specificity of this compound in protein-binding assays?

- Methodological Answer : Perform competitive binding assays with isotopic labeling (e.g., ³⁵S-labeled analogs). Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) and cross-validate with isothermal titration calorimetry (ITC) for thermodynamic parameters. Include scrambled-sequence peptides as negative controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.